7-(Dimethylamino)phenoxazin-3-one

Description

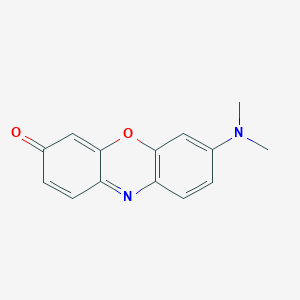

7-(Dimethylamino)phenoxazin-3-one is a heterocyclic compound featuring a phenoxazin-3-one core substituted with a dimethylamino group at the 7-position. This compound belongs to the phenoxazinone family, known for diverse biological activities, including anticancer and antimicrobial properties.

Properties

CAS No. |

41830-79-9 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

7-(dimethylamino)phenoxazin-3-one |

InChI |

InChI=1S/C14H12N2O2/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 |

InChI Key |

BGEGWGMYXJBZTI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. One common method includes the reaction of 4-dimethylaminophenol with ortho-benzoquinone under acidic conditions to form the desired phenoxazine derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(Dimethylamino)phenoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(Dimethylamino)phenoxazin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent dye in various analytical techniques.

Biology: The compound is employed in cell viability assays and as a marker in fluorescence microscopy.

Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of 7-(Dimethylamino)phenoxazin-3-one involves its interaction with biological molecules. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. In medicinal research, its ability to intercalate with DNA disrupts cellular processes, leading to potential anticancer effects .

Comparison with Similar Compounds

2-Amino-7-methoxy-3H-phenoxazin-3-one

- Substituents: Amino group at position 2, methoxy group at position 6.

- Molecular Formula : C₁₃H₁₀N₂O₃.

- Molecular Weight : 242.23 g/mol.

- Synthesis: Prepared via oxidative condensation of phenolic precursors under controlled conditions .

- Key Differences: The methoxy group at position 7 is less basic than dimethylamino, reducing solubility in acidic environments. The amino group at position 2 may participate in hydrogen bonding, influencing reactivity and intermolecular interactions.

- Applications: Not explicitly stated in the evidence, but methoxy-substituted phenoxazinones are often explored for photophysical properties .

Chandrananimycins A, B, and C

- Substituents: Unspecified substituents on the phenoxazin-3-one core.

- Biological Activity: Exhibit potent anticancer activity by inhibiting proliferation in HT29 (colon), MEXF 514L (melanoma), and MCF-7 (breast) cancer cell lines .

- Key Differences: The dimethylamino group in 7-(Dimethylamino)phenoxazin-3-one may confer enhanced bioavailability compared to chandrananimycins. Structural variations in substituents likely modulate target specificity.

7-Amino-1,2,4-trichloro-3H-phenoxazin-3-one

- Substituents: Amino group at position 7, chlorine atoms at positions 1, 2, and 4.

- Molecular Formula : C₁₂H₆Cl₃N₂O₂ (inferred).

- The amino group at position 7 is less lipophilic than dimethylamino, affecting pharmacokinetics .

3,7-Diaminophenoxazonium Chloride

- Substituents: Amino groups at positions 3 and 7.

- Molecular Formula : C₁₂H₁₀ClN₃O (as a chloride salt).

- Key Differences: Dual amino groups enhance polarity and water solubility compared to this compound.

Table 1: Structural and Functional Comparison of Phenoxazinone Derivatives

*Calculated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.